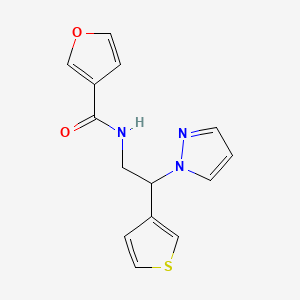

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide

Description

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring a pyrazole ring, thiophene moiety, and a furan carboxamide group.

Propriétés

IUPAC Name |

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-14(11-2-6-19-9-11)15-8-13(12-3-7-20-10-12)17-5-1-4-16-17/h1-7,9-10,13H,8H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUOJRBESZEZAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)C2=COC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that incorporates a pyrazole ring, a thiophene moiety, and a furan carboxamide. Its molecular formula is with a molecular weight of 315.37 g/mol. The presence of these heterocyclic rings contributes to its diverse biological interactions.

The biological activity of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, potentially modulating pathways related to inflammation and cancer.

- Receptor Interaction : The structural components allow for π-π stacking interactions and hydrogen bonding, facilitating binding to receptors.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : In vitro studies showed significant antimicrobial activity against various pathogens, with MIC values indicating effectiveness at low concentrations (e.g., 0.22 to 0.25 μg/mL for certain derivatives) .

Anti-inflammatory Effects

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been evaluated for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Compounds in this class have shown the ability to reduce levels of pro-inflammatory cytokines in cell cultures, suggesting potential use in treating inflammatory diseases .

Anticancer Potential

The compound's structure suggests it may inhibit cancer cell proliferation:

- Cell Line Studies : Research has indicated that derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50 values demonstrating significant potency. For example, certain derivatives showed IC50 values as low as 60 μg/mL against MCF-7 breast cancer cells .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide:

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide exhibits various biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Activity: The compound has shown promising results in inhibiting bacterial growth. For instance, studies indicate that derivatives of pyrazole compounds can effectively combat antibiotic-resistant strains of bacteria .

- Anti-inflammatory Properties: Research has demonstrated the compound's ability to reduce inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent.

- Cancer Therapeutics: Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Agricultural Applications

The compound's biological activity extends to agricultural uses:

- Pesticidal Properties: N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been evaluated for its efficacy as a pesticide. Its ability to disrupt pest enzymatic pathways indicates potential for use in crop protection against various pests .

Material Science

The unique structural properties of this compound allow its use in developing new materials:

- Conductive Polymers: The incorporation of thiophene and furan moieties into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics and sensors.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide against various pathogens. The compound was found to exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anti-cancer Activity

In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Mechanistic studies suggested that the compound activates caspase pathways, leading to programmed cell death, highlighting its potential as a novel anticancer agent.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining pyrazole, thiophene, and furan motifs. Below is a comparative analysis with analogous compounds from the literature:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Diversity :

- The target compound uniquely integrates pyrazole , thiophene , and furan rings, whereas analogs like PT-ADA-PPR focus on thiophene-ethoxy-carboxamide systems for imaging .

- Pyrazole derivatives in prioritize difluoromethyl groups for enhanced metabolic stability , a feature absent in the target compound.

Synthetic Complexity: The synthesis of PT-ADA-PPR involves FeCl₃-mediated polymerization for extended conjugation , while the target compound may require milder coupling conditions due to its smaller size.

Functional Potential: PT-ADA-PPR’s dual-color imaging capability suggests that the thiophene-furan combination in the target compound could be tuned for optical applications. Pyrazole-containing compounds (e.g., ) often exhibit kinase inhibition , implying possible biological activity in the target molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.